molecular formula C15H17ClN2O4 B12578915 Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate CAS No. 203497-61-4

Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate

Cat. No.: B12578915
CAS No.: 203497-61-4
M. Wt: 324.76 g/mol
InChI Key: WOAUEZZVIMVZQE-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, a hydrazinylidene moiety, and an oxopentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-{[2-(4-methoxyphenyl)hydrazinylidene]acetate}
  • Ethyl 2-chloro-2-{[2-(4-chlorophenyl)hydrazinylidene]acetate}
  • Ethyl (2Z)-2-{[2-(4-chlorophenyl)hydrazinylidene]propanoate}

Uniqueness

Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate is unique due to its specific structural features, such as the presence of both a hydrazinylidene moiety and an oxopentanoate ester. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

203497-61-4

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)hydrazinylidene]acetyl]-3-oxopentanoate

InChI

InChI=1S/C15H17ClN2O4/c1-3-12(19)14(15(21)22-4-2)13(20)9-17-18-11-7-5-10(16)6-8-11/h5-9,14,18H,3-4H2,1-2H3

InChI Key

WOAUEZZVIMVZQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)C=NNC1=CC=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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